molecular formula C17H24O10 B192655 Verbenalin CAS No. 548-37-8

Verbenalin

Cat. No.: B192655
CAS No.: 548-37-8
M. Wt: 388.4 g/mol
InChI Key: HLXRWTJXGMHOFN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Verbenalin, a major constituent of Verbena officinalis, has been found to interact with several targets. One of the primary targets of this compound is the Amyloid-beta (Aβ) peptide . Aβ peptide is a key player in the pathogenesis of Alzheimer’s disease (AD), and its overproduction leads to the formation of plaques in the brain, a hallmark of AD . Another significant target of this compound is the Natural Killer (NK) cells . NK cells play a crucial role in the immune system’s response to tumorigenic and pathogen-infected cells .

Mode of Action

This compound interacts with its targets in a way that leads to beneficial changes. In the context of AD, this compound reduces the intracellular expression and release of the Amyloid Precursor Protein (APP), thereby decreasing the production of Aβ peptides . This interaction helps in reducing the formation of plaques in the brain . When it comes to NK cells, this compound enhances their killing efficiency by accelerating the killing processes without affecting NK cell proliferation or the expression of cytotoxic proteins .

Biochemical Pathways

This compound affects several biochemical pathways. It influences the amyloidogenic pathway by reducing the production of Aβ peptides . This action can lead to a decrease in plaque formation, a characteristic feature of AD . This compound also impacts the immune response pathway by enhancing the killing efficiency of NK cells . This can lead to improved immune response against tumorigenic and pathogen-infected cells .

Result of Action

The action of this compound at the molecular and cellular levels leads to several beneficial effects. By reducing the production of Aβ peptides, this compound may help in mitigating the pathological hallmarks of AD . It also restores the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus of AD animal models . In terms of immune response, this compound enhances the killing efficiency of NK cells, potentially improving the body’s defense against tumorigenic and pathogen-infected cells .

Action Environment

It is known that the tissue distribution of this compound may be related to the branching of pathways

Biochemical Analysis

Biochemical Properties

Verbenalin interacts with various biomolecules in biochemical reactions. It has been found to bind to NKG2A and KIR2DL1, which are inhibitory receptors on natural killer (NK) cells . This interaction enhances the killing efficiency of NK cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Alzheimer’s disease (AD) models, this compound reduces the generation of amyloid-beta (Aβ) peptides in Neuro2a cells . It decreases the intracellular expression and release of amyloid precursor protein (APP), thereby reducing Aβ peptide production . This compound also exhibits protective effects against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to NKG2A and KIR2DL1, potentially inhibiting these receptors and enhancing the killing efficiency of NK cells . In AD models, this compound decreases the expression and release of APP, leading to reduced Aβ peptide production .

Temporal Effects in Laboratory Settings

Over time, this compound shows consistent effects in reducing Aβ peptide generation in AD models . Specific information on this compound’s stability, degradation, and long-term effects on cellular function in laboratory settings is currently limited.

Dosage Effects in Animal Models

In animal models of AD, this compound treatment leads to decreased Aβ and tau expression levels in the hippocampus

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a major constituent of Verbena officinalis and is synthesized through the iridoid glycoside biosynthetic pathway

Transport and Distribution

The tissue distribution of this compound may be related to the branching of pathways in the biosynthesis of iridoid glycosides

Preparation Methods

Synthetic Routes and Reaction Conditions

Verbenalin can be synthesized through the extraction of Verbena officinalis. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the bioactive compounds from the plant material . High-performance liquid chromatography (HPLC) is often employed to purify and quantify this compound from the extract .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Verbena officinalis followed by extraction and purification processes. Bioreactor cultures have been explored to optimize the production of this compound and other bioactive compounds from the plant .

Chemical Reactions Analysis

Types of Reactions

Verbenalin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions can modify the structure and biological activity of this compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include verbenalol, verbenone, and various glycosides. These products can exhibit different biological activities compared to the parent compound .

Comparison with Similar Compounds

Verbenalin is often compared with other iridoid glucosides such as hastatoside, verbascoside, and isoverbascoside. These compounds share similar biological activities but differ in their chemical structures and specific effects:

This compound stands out due to its unique combination of sleep-promoting, neuroprotective, and immune-modulating effects, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 7-methyl-5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXRWTJXGMHOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-37-8
Record name Cornin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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